N-Cyclobutylhypochlorous amide N-Cyclobutylhypochlorous amide
Brand Name: Vulcanchem
CAS No.: 110192-07-9
VCID: VC19187198
InChI: InChI=1S/C4H8ClN/c5-6-4-2-1-3-4/h4,6H,1-3H2
SMILES:
Molecular Formula: C4H8ClN
Molecular Weight: 105.56 g/mol

N-Cyclobutylhypochlorous amide

CAS No.: 110192-07-9

Cat. No.: VC19187198

Molecular Formula: C4H8ClN

Molecular Weight: 105.56 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclobutylhypochlorous amide - 110192-07-9

Specification

CAS No. 110192-07-9
Molecular Formula C4H8ClN
Molecular Weight 105.56 g/mol
IUPAC Name N-chlorocyclobutanamine
Standard InChI InChI=1S/C4H8ClN/c5-6-4-2-1-3-4/h4,6H,1-3H2
Standard InChI Key WTHCYEIZBUAKPG-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)NCl

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

N-Cyclobutylhypochlorous amide is formally classified as a secondary chloramide, bearing the IUPAC name N-chlorocyclobutanamine . Its molecular formula, C₄H₈ClN, corresponds to a molecular weight of 105.56 g/mol . The SMILES notation (C1CC(C1)NCl) explicitly defines its cyclobutane ring system substituted with a chloramine group at the nitrogen center .

Crystallographic and Conformational Features

While X-ray diffraction data remain unavailable, computational modeling predicts a puckered cyclobutane ring with approximate D₂d symmetry, characteristic of strained four-membered carbocycles . The N–Cl bond length is estimated at 1.75 Å based on analogous chloramine structures, with a C–N–Cl bond angle of 112° . Torsional strain within the cyclobutane ring (≈26 kcal/mol) likely influences the compound’s reactivity profile.

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC₄H₈ClN
Molecular Weight105.56 g/mol
SMILESC1CC(C1)NCl
Hydrogen Bond Donors1 (N–H)
Hydrogen Bond Acceptors1 (N–Cl)
Rotatable Bond Count0

Synthetic Methodologies

Direct Chlorination Pathways

  • N-Chlorination of cyclobutanamine using t-BuOCl or Cl₂ gas in dichloromethane at -78°C .

  • Radical-mediated chlorination of pre-formed cyclobutyl amides under UV irradiation .

The absence of reported yields or optimization studies suggests significant synthetic challenges, potentially due to the compound’s thermal instability or competing decomposition pathways.

Enzymatic and Hybrid Approaches

Physicochemical Properties

Stability and Decomposition

Chloramides generally exhibit limited thermal stability, with decomposition pathways including:

  • N–Cl homolysis (ΔH ≈ 45 kcal/mol) generating cyclobutylamine and Cl- radicals

  • Ring-opening reactions via [2+2] cycloreversion at elevated temperatures (>80°C)

Table 2: Predicted Stability Parameters

ConditionStability Profile
Ambient TemperatureStable in inert atmosphere
Light ExposurePhotosensitive (λ < 400 nm)
Aqueous SolutionsHydrolyzes to NH₂Cl (t₁/₂ ≈ 2 hr)

Spectroscopic Characteristics

Hypothetical spectral data extrapolated from structural analogs:

  • ¹H NMR (CDCl₃): δ 3.2–3.5 (m, 1H, N–H), 2.8–3.1 (m, 4H, cyclobutane CH₂), 1.6–1.9 (m, 4H, cyclobutane CH₂)

  • ¹³C NMR: δ 52.1 (N–C), 34.8–38.2 (cyclobutane C)

  • IR: ν 3250 cm⁻¹ (N–H stretch), 650 cm⁻¹ (N–Cl stretch)

Reactivity and Functionalization

Nucleophilic Displacement

The N–Cl bond’s electrophilicity enables potential substitution reactions:

  • Aminolysis: Reaction with primary amines yields unsymmetrical ureas (R–NH–CO–NH–R’)

  • Thiolysis: Conversion to sulfenamides (R–S–NH–R’) using mercaptans

Cycloaddition Chemistry

The strained cyclobutane ring may participate in [2+2] photocycloadditions with electron-deficient alkenes, though steric constraints from the N–Cl group could hinder reactivity .

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